molecular formula C3H6N4O2 B6320601 2-Amino-4-hydroxy-1,3,5-triazine hydrate;  98% CAS No. 426837-12-9

2-Amino-4-hydroxy-1,3,5-triazine hydrate; 98%

Cat. No. B6320601
CAS RN: 426837-12-9
M. Wt: 130.11 g/mol
InChI Key: JYJVVKRYDFYVFN-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-1,3,5-triazine hydrate, also known as 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate or 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate (2AHTRH), is an organic compound composed of nitrogen, oxygen, and hydrogen with the molecular formula C3H5N5O2H2O. It is a white, crystalline solid with a melting point of 220-222°C. 2AHTRH is a versatile compound with a wide range of applications in science, technology, and industry.

Scientific Research Applications

Mechanism of Action

Target of Action

5-Azacytosine Hydrate, also known as Azacitidine, primarily targets DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This enzyme is key in the regulation of gene expression, and its inhibition can lead to significant changes in cellular function .

Mode of Action

Azacitidine is a pyrimidine nucleoside analogue . It incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . At low doses, it inhibits DNA methyltransferase, impairing DNA methylation . At high doses, it induces cytotoxicity by incorporating itself into RNA and DNA .

Biochemical Pathways

Azacitidine affects the DNA methylation pathways . It is randomly incorporated into a newly synthesized DNA strand instead of cytosine, resulting in a dose- and time-dependent decrease in the DNA methyltransferase . This leads to a decrease in the global DNA methylation level, which can affect the expression of various genes .

Pharmacokinetics

Azacitidine is metabolized in the liver by a single enzyme, cytidine deaminase (CDA) . The quantitative determination of Azacitidine in plasma is challenging due to the required sensitivity and because of the instability in the biological matrix upon sampling, possibly resulting in erratic values .

Result of Action

The primary result of Azacitidine’s action is the re-expression of silenced genes in cancer cells by inhibiting DNA methyltransferase . This can lead to changes in cell differentiation, gene expression, and DNA synthesis and metabolism . It has been used mainly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), two types of cancer characterized by the presence of aberrant DNA methylation .

Action Environment

Hydrolytic degradation results in a 21–36% loss over 8 h at 25–30°C, and a 2–3% loss at 5°C . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

6-amino-1H-1,3,5-triazin-2-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVVKRYDFYVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=N1)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azacytosine Hydrate

CAS RN

426837-12-9
Record name 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426837-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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